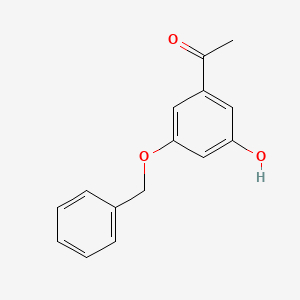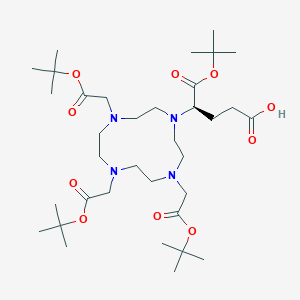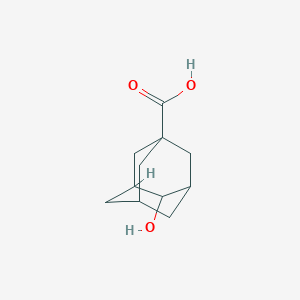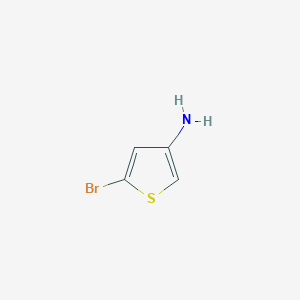![molecular formula C13H12ClN3O3S B3156106 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide CAS No. 81958-22-7](/img/structure/B3156106.png)
2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide has been explored for its antimicrobial properties. Several studies have synthesized derivatives of this compound and evaluated their antimicrobial efficacy. For example:
- Fahim and Ismael (2019) synthesized novel sulphonamide derivatives displaying good antimicrobial activity, including pyridine-4-ylamino derivatives derived from 2-bromo-N-(phenylsulfonyl)acetamide, which showed high activity towards most strains (Fahim & Ismael, 2019).
- MahyavanshiJyotindra et al. (2011) reported the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives and found significant in vitro antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
- Benvenuti et al. (1997) synthesized 1H-benzoimidazol-2-ylamine derivatives and investigated their antimicrobial and genotoxic activities, including N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide derivatives (Benvenuti et al., 1997).
Application in Heterocyclic Chemistry
This compound is widely used in heterocyclic chemistry for synthesizing various derivatives with potential applications in pharmaceuticals:
- Darwish, Atia, and Farag (2014) utilized 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide for synthesizing various heterocycles incorporating sulfamoyl moiety, showing promising antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).
- Stark et al. (2014) reported the synthesis of di-, tri-, and tetrasubstituted pyridines from (phenylthio)carboxylic acids and 2-[aryl(tosylimino)methyl]acrylates, showcasing the chemical versatility of related compounds (Stark, O'Riordan, & Smith, 2014).
Anticancer Properties
The compound and its derivatives have also been explored for potential anticancer properties:
- Vinayak et al. (2014) synthesized 2-chloro N-aryl substituted acetamide derivatives showing cytotoxicity on different human leukemic cell lines, indicating potential anticancer applications (Vinayak, Sudha, Lalita, & Kumar, 2014).
Properties
IUPAC Name |
2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-9-13(18)16-10-4-6-11(7-5-10)21(19,20)17-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFDXYQDREDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


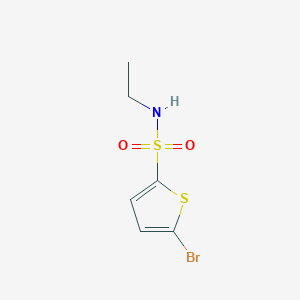

![1,5,6-trimethyl-1H,4H,5H,6H,7H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3156031.png)
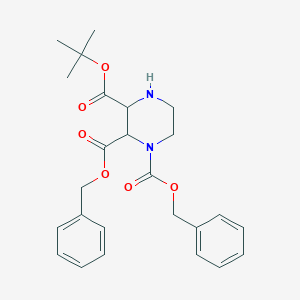

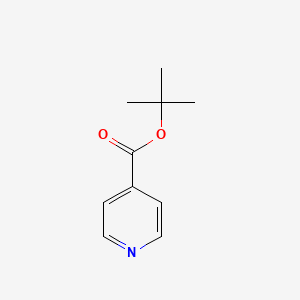
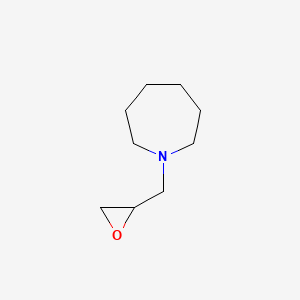
![N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3156066.png)
